molecular formula C15H11N7O2 B2924529 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034286-57-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2924529
CAS No.: 2034286-57-0
M. Wt: 321.3
InChI Key: GVXVRFYEMWLZLD-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a hydroxy group at position 8 and a quinoxaline-2-carboxamide moiety linked via a methyl bridge. This structure combines the electron-rich triazolopyrazine system with the planar, aromatic quinoxaline group, which is known for its pharmacological relevance in targeting enzymes and receptors .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c23-14(11-7-17-9-3-1-2-4-10(9)19-11)18-8-12-20-21-13-15(24)16-5-6-22(12)13/h1-7H,8H2,(H,16,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVRFYEMWLZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazolo-pyrazine core and a quinoxaline moiety. Its molecular formula is C13H10N6O2C_{13}H_{10}N_6O_2 with a molecular weight of approximately 270.26 g/mol. The presence of an 8-hydroxy group enhances its solubility and biological activity, making it a candidate for various pharmacological applications.

Structural Representation

PropertyValue
Molecular FormulaC13H10N6O2C_{13}H_{10}N_6O_2
Molecular Weight270.26 g/mol
CAS Number2034368-01-7

Biological Activity

This compound exhibits several biological activities:

1. Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives of the triazolo[4,3-a]quinoxaline scaffold have demonstrated cytotoxic activities against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A375 (melanoma)

A study reported that certain derivatives exhibited EC50 values in the micromolar range, indicating their potential as anticancer agents .

2. Antimicrobial Activity

Compounds derived from the triazolo-pyrazine framework have been screened for antimicrobial properties. In vitro assays have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

3. Neurokinin Receptor Antagonism

The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in several physiological processes such as pain perception and reproductive functions. Antagonism of NK3R has been linked to potential therapeutic effects in conditions like anxiety and depression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various quinoxaline derivatives against the MCF-7 cell line. Among them, this compound showed significant cytotoxicity with an IC50 value of 315 nM .

Case Study 2: Neurokinin Receptor Studies

In preclinical trials involving animal models of anxiety and depression, the administration of this compound resulted in reduced anxiety-like behaviors compared to control groups. This suggests its potential as a therapeutic agent for mood disorders .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound differs from analogs primarily in its substituents and core heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
N-[(8-Hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide Triazolopyrazine + phenyltriazole Phenyl-1,2,3-triazole at position 4 336.31
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Triazolopyrazine + benzooxazole Benzo[d]oxazol-2-one acetamide 340.29
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide Triazolopyridine + oxadiazole Oxadiazole at position 7, pyridine instead of pyrazine 386.40
Target Compound Triazolopyrazine + quinoxaline Quinoxaline-2-carboxamide, 8-hydroxy triazolopyrazine ~380–390 (estimated)

Key Observations :

  • Replacement of pyrazine with pyridine () reduces planarity and alters electron distribution, which may impact target selectivity .

Q & A

Q. What are the established synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide, and what key reagents and conditions are critical for successful coupling reactions?

  • Methodological Answer : Two common approaches involve:
  • Carbodiimide-mediated coupling : Using EDCI·HCl, HOBt, and DIPEA in anhydrous DMF at 60°C for 18 hours, followed by purification via recrystallization or column chromatography .

  • Carbonyldiimidazole activation : Heating the acid precursor with carbonyldiimidazole in DMF at 100°C for 1 hour, followed by reflux with hydrazinopyrazinone derivatives for 24 hours. Purification typically involves precipitation and recrystallization .

  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of activated intermediates. Monitor reaction progress via TLC or LC-MS.

    Method Reagents/ConditionsPurificationYield RangeReference
    EDCI/HOBt couplingDMF, 60°C, 18hRecrystallization70-85%
    Imidazole activationReflux, 24hPrecipitation60-77%

Q. How is the structural integrity of N-((8-hydroxy-[1,2,4]triazolo[...]) confirmed post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : Confirm substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., hydroxy-triazolopyrazine protons at δ 8.2–8.5 ppm, quinoxaline carboxamide carbonyl at ~168 ppm) .
  • IR : Detect characteristic bands (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bend at ~3200–3400 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, particularly regarding solvent selection and catalyst loading?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, temperature, stoichiometry) systematically. For example:
  • Replace DMF with THF or DMAc to reduce viscosity and improve mixing.
  • Test catalytic bases (e.g., DIPEA vs. TEA) to enhance coupling efficiency .
  • Computational Screening : Use tools like DFT to predict activation energies for intermediate steps, guiding solvent/catalyst selection .
  • Case Study : A 20% yield increase was achieved by switching from DMF to DMAc and reducing EDCI·HCl loading from 2.0 to 1.5 equivalents .

Q. What strategies resolve contradictions between computational predictions (e.g., reaction pathways) and experimental outcomes (e.g., unexpected by-products)?

  • Methodological Answer :
  • Mechanistic Re-evaluation : Use tandem MS or 15N^{15}N-labeling to trace intermediates. For example, unexpected amide hydrolysis might indicate trace moisture in DMF .
  • Advanced Spectroscopic Analysis : Employ 2D NMR (e.g., HSQC, HMBC) to detect hidden rotamers or tautomers .
  • Retrosynthetic Adjustments : If a Mamedov rearrangement side reaction occurs (common in fused heterocycles), introduce steric hindrance or lower reaction temperatures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in:
  • The triazolopyrazine hydroxy group (e.g., replace -OH with -OCH3_3 or -F) .
  • Quinoxaline carboxamide substituents (e.g., methyl, trifluoromethyl) .
  • In Vitro Assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models. Compare ED50_{50} values against reference drugs (e.g., carbamazepine) .
  • Data Interpretation : Use molecular docking to correlate activity with binding affinity to targets like GABAA_A receptors .

Data Contradiction Analysis Example

Scenario : Discrepancy in 1H^1H NMR data between theoretical predictions and experimental results.

  • Root Cause : Tautomerism in the triazolopyrazine ring (e.g., 8-hydroxy vs. 8-keto forms).
  • Resolution :
    • Perform variable-temperature NMR to observe tautomeric equilibria.
    • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific forms.
    • Compare with X-ray crystallography data (if available) .

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